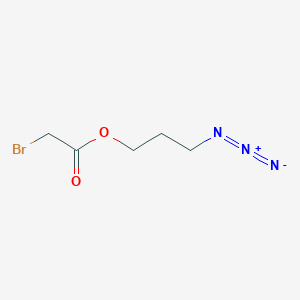

3-Azidopropyl bromoacetate

Description

Structure

3D Structure

Properties

CAS No. |

921940-77-4 |

|---|---|

Molecular Formula |

C5H8BrN3O2 |

Molecular Weight |

222.04 g/mol |

IUPAC Name |

3-azidopropyl 2-bromoacetate |

InChI |

InChI=1S/C5H8BrN3O2/c6-4-5(10)11-3-1-2-8-9-7/h1-4H2 |

InChI Key |

VHAXODLKAWOBIJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=[N+]=[N-])COC(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Azidopropyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-azidopropyl bromoacetate, a valuable bifunctional molecule utilized in bioconjugation and click chemistry applications. The document details the experimental protocols for its preparation, along with a summary of its key characterization data.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 3-azido-1-propanol, followed by its esterification to yield the final product.

Step 1: Synthesis of 3-Azido-1-propanol

3-Azido-1-propanol is synthesized from 3-bromo-1-propanol through a nucleophilic substitution reaction with sodium azide.

Experimental Protocol:

In a round-bottom flask, 3-bromo-1-propanol is dissolved in a suitable solvent, such as a mixture of acetone and water. An excess of sodium azide is then added to the solution. The reaction mixture is heated to reflux and stirred for several hours to ensure the complete conversion of the starting material. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent, such as diethyl ether. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated to yield 3-azido-1-propanol as an oil.

Step 2: Synthesis of this compound

The final product, this compound, is obtained by the esterification of 3-azido-1-propanol with bromoacetyl bromide in the presence of a base.

Experimental Protocol:

3-Azido-1-propanol is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and the solution is cooled in an ice bath. A base, typically triethylamine, is added to the solution to act as a scavenger for the hydrobromic acid byproduct. Bromoacetyl bromide is then added dropwise to the cooled solution with constant stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional period to ensure completion. The resulting triethylammonium bromide salt is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield crude this compound. Further purification can be achieved through column chromatography if necessary.

Characterization of this compound and Intermediates

The successful synthesis of this compound and its precursor is confirmed through various spectroscopic techniques.

Characterization of 3-Azido-1-propanol

The structure of the intermediate, 3-azido-1-propanol, is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for 3-Azido-1-propanol

| Technique | Observed Signals |

| ¹H NMR | Signals corresponding to the three methylene groups of the propyl chain. |

| ¹³C NMR | Three distinct signals for the three carbon atoms of the propyl chain. |

| IR | A characteristic strong absorption band for the azide (-N₃) stretching vibration, typically observed around 2095 cm⁻¹.[1] |

Characterization of this compound

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | Signals for the methylene protons adjacent to the azide group, the central methylene protons, the methylene protons of the ester oxygen, and the methylene protons of the bromoacetyl group. |

| ¹³C NMR | Signals for the carbon atoms of the propyl chain, the carbonyl carbon of the ester, and the carbon atom of the bromoacetyl group. |

| IR | A strong absorption band for the azide (-N₃) stretching vibration (around 2100 cm⁻¹) and a strong absorption band for the ester carbonyl (C=O) stretching vibration (around 1735 cm⁻¹). |

| Mass Spec. | The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the azidopropyl and bromoacetyl moieties. |

Experimental and Logical Workflows

The synthesis and characterization processes can be visualized through the following diagrams.

References

3-Azidopropyl Bromoacetate: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability considerations for 3-azidopropyl bromoacetate. Due to the limited availability of specific experimental data for this compound in public literature, this guide draws upon established principles of organic chemistry and data from analogous compounds to offer a robust resource for researchers.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | Propyl Bromoacetate[1] |

| Molecular Formula | C₅H₈BrN₃O₂ | C₅H₉BrO₂ |

| Molecular Weight | 222.04 g/mol | 181.03 g/mol [1] |

| Boiling Point | Decomposes upon heating | 175-177 °C |

| Density | ~1.4 g/cm³ | 1.345 g/cm³ |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | Insoluble in water. |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless liquid |

Stability and Safe Handling

Organic azides are energetic compounds and must be handled with appropriate caution.[2][3][4] The stability of this compound is influenced by the presence of the azide group.

General Stability of Organic Azides

The stability of organic azides can be assessed using two general guidelines:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher carbon-to-nitrogen ratio generally indicates greater stability.[2][4] For this compound (C₅H₈BrN₃O₂), the C/N ratio is 5/3, which is approximately 1.67. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored at low temperatures.[2]

-

"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[2][4] this compound has five carbon atoms for one azide group, suggesting it should be treated as a potentially energetic material.

Storage and Handling Precautions

Based on general guidelines for handling organic azides, the following precautions are recommended:

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[3] It is advisable to store it at or below refrigerator temperatures.

-

Handling:

-

Always work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid contact with metals, as this can lead to the formation of highly unstable and explosive heavy metal azides.[2] Use non-metal spatulas and equipment.

-

Do not use halogenated solvents such as dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2]

-

Avoid friction, shock, or sudden heating, which can lead to decomposition.

-

Organic azides should be converted to a more stable form, such as an amine, before disposal.[2]

-

Experimental Protocols

Representative Synthesis of 3-Azidopropanol

Materials:

-

3-Bromopropanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanol (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain crude 3-azidopropanol.

-

Purify the crude product by vacuum distillation or column chromatography.

Representative Synthesis of this compound

Materials:

-

3-Azidopropanol

-

Bromoacetyl bromide

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-azidopropanol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine (1.1 equivalents) dropwise to the solution.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

Visualizations

Logical Relationship for Stability Assessment

Caption: Logic for assessing the stability of organic azides.

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reaction of 3-Azidopropyl Bromoacetate with Thiols for Researchers and Drug Development Professionals

Introduction

3-Azidopropyl bromoacetate is a heterobifunctional chemical probe of significant interest in chemical biology and drug development. Its utility lies in its dual reactive moieties: a bromoacetyl group for covalent modification of thiol-containing biomolecules, and an azide group that can participate in bioorthogonal "click" chemistry reactions. This guide provides a comprehensive overview of the reaction mechanism of this compound with thiols, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Reaction Mechanism: Thiol Alkylation

The primary reaction of this compound with thiols, such as the side chain of cysteine residues in proteins or the antioxidant glutathione, is a nucleophilic substitution reaction (SN2). In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetate moiety. This results in the formation of a stable thioether bond and the displacement of the bromide ion as a leaving group.

The reactivity of the thiol is highly dependent on its protonation state. The deprotonated form, the thiolate anion (R-S⁻), is a much stronger nucleophile than the protonated thiol (R-SH). The equilibrium between the thiol and thiolate is governed by the pKa of the thiol group and the pH of the surrounding environment. For instance, the pKa of the thiol group in free cysteine is approximately 8.3. Therefore, the reaction rate is significantly influenced by pH, with higher pH values favoring the formation of the more reactive thiolate and thus accelerating the reaction.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with thiols is not extensively available in the public domain, data from analogous haloacetyl compounds provide valuable insights into the expected reactivity. The following table summarizes representative kinetic data for the reaction of similar electrophiles with thiols.

| Electrophile | Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| Iodoacetamide | Cysteine | 2.8 | pH 7.4, 25°C |

| N-ethylmaleimide | Cysteine | ~10³ - 10⁴ | pH 7.0 |

| Bromoacetylated compounds | Glutathione | Varies (pH-dependent) | Aqueous buffer |

Note: The reaction rates are highly dependent on the specific thiol, the electrophile, pH, temperature, and solvent conditions. The data presented should be considered as a general reference.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3-bromo-1-propanol.

Step 1: Synthesis of 3-Azido-1-propanol

-

Dissolve 3-bromo-1-propanol and sodium azide in a mixture of acetone and water.

-

Reflux the resulting solution overnight.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 3-azido-1-propanol as a colorless oil.

Step 2: Synthesis of this compound

-

Dissolve 3-azido-1-propanol and triethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.

-

Add a solution of 2-bromoacetyl bromide in THF dropwise to the cooled solution.

-

Allow the reaction mixture to stir for one hour at room temperature.

-

Quench any excess acid bromide by adding methanol.

-

Filter the triethylammonium bromide salt and remove the solvent in vacuo.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated ammonium chloride solution and distilled water.

-

Dry the organic layer with magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting yellow oil using flash chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Protocol for Reaction of this compound with a Thiol-Containing Peptide

This protocol describes a general procedure for labeling a peptide containing a cysteine residue with this compound.

Materials:

-

Thiol-containing peptide

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

-

LC-MS system for analysis

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL. If the peptide may contain disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced state.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, in excess.

-

Analysis: Analyze the reaction mixture by LC-MS to confirm the successful labeling of the peptide. The mass of the labeled peptide will increase by the mass of the 3-azidopropyl acetate moiety (minus the bromine atom).

Mandatory Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of this compound with a thiol.

Experimental Workflow for Chemical Proteomics

The following diagram illustrates a typical workflow for using this compound in a chemical proteomics experiment, such as isoTOP-ABPP (Isotope-Tagged Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling), to identify reactive cysteine residues in a complex biological sample.[1]

Caption: Chemical proteomics workflow using this compound.

Application in Studying Signaling Pathways: Probing Protein S-acylation

Protein S-acylation, also known as palmitoylation, is a reversible post-translational modification where a fatty acid, typically palmitic acid, is attached to a cysteine residue via a thioester linkage.[2] This modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions.[3] Dysregulation of S-acylation has been implicated in various diseases, including cancer and neurological disorders.[3]

This compound can be utilized as a chemical probe to study protein S-acylation. By labeling proteins with this probe, researchers can identify S-acylated proteins and map the sites of modification. The azide handle allows for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry, facilitating the detection and enrichment of these modified proteins. This approach enables the investigation of the dynamics of S-acylation in response to cellular stimuli or in different disease states.

The following diagram illustrates a simplified signaling pathway where protein S-acylation plays a regulatory role, and how this compound can be used to study this process.

References

An In-Depth Technical Guide to 3-Azidopropyl Bromoacetate for Bifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropyl bromoacetate is a hetero-bifunctional crosslinking agent that is gaining traction in the fields of chemical biology and drug development. Its unique architecture, featuring a reactive bromoacetate group and a versatile azide moiety, allows for a two-step sequential or one-pot bioconjugation strategy. This enables the covalent linking of biomolecules, such as proteins, with other molecules of interest, facilitating the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.

The bromoacetate functional group readily reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues, forming a stable thioether bond. The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions, making it ideal for labeling and conjugating complex biological molecules.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and experimental procedures for its application in bifunctional crosslinking.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this crosslinker.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrN₃O₂ | N/A |

| Molecular Weight | 238.04 g/mol | N/A |

| Spacer Arm Length | ~7.5 Å | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Pale yellow oil (Predicted) | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred |

| Reactivity Group 1 | Bromoacetate (reacts with thiols, e.g., cysteine) | Inferred |

| Reactivity Group 2 | Azide (reacts with alkynes via click chemistry) | Inferred |

Note: As this is a relatively novel crosslinker, some data is inferred from the properties of its constituent functional groups and similar molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-azidopropanol with bromoacetyl chloride. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-azidopropan-1-ol

-

Bromoacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-azidopropan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromoacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in the propyl chain, methylene group adjacent to the bromide, and the methylene group adjacent to the azide.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic stretching vibrations of the azide (N₃) group (around 2100 cm⁻¹) and the ester carbonyl (C=O) group (around 1740 cm⁻¹).

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule and confirm its elemental composition.

Bifunctional Crosslinking Workflow

The utility of this compound lies in its ability to link two different molecules in a controlled manner. A typical workflow involves two main steps: initial protein modification via the bromoacetate group, followed by a click chemistry reaction with an alkyne-containing molecule.

Caption: General workflow for bifunctional crosslinking using this compound.

Experimental Protocol: Two-Step Protein Crosslinking

Step 1: Modification of a Cysteine-Containing Protein

Materials:

-

Cysteine-containing protein of interest

-

This compound (stock solution in DMSO or DMF)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Desalting column or dialysis tubing

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-12 hours with gentle mixing.

-

Quench the reaction by adding a small molecule thiol such as dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-20 mM.

-

Remove the excess crosslinker and quenching agent by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Confirm the modification of the protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the expected mass shift.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-modified protein from Step 1

-

Alkyne-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand (stock solution in water or DMSO/water)

Procedure:

-

To the azide-modified protein solution, add the alkyne-functionalized molecule in a 1.5- to 5-fold molar excess.

-

In a separate tube, prepare the catalyst premix by adding the copper(II) sulfate solution to the ligand solution (a 1:5 molar ratio of Cu:ligand is common).

-

Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning if a fluorescent alkyne is used.

-

Purify the final bioconjugate using size-exclusion chromatography or affinity chromatography (if a tag like biotin was used) to remove excess reagents.

-

Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.

Signaling Pathway Diagram: A Conceptual Application

The bifunctional nature of this compound can be utilized to map protein-protein interactions within a signaling pathway. For instance, a "bait" protein can be modified with the crosslinker, and upon interaction with a "prey" protein that has been metabolically labeled with an alkyne-containing amino acid, a covalent link can be formed via click chemistry.

Caption: Conceptual workflow for mapping protein-protein interactions using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its dual reactivity allows for the precise and efficient construction of complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this crosslinker in a variety of applications, from fundamental studies of protein interactions to the development of targeted therapeutics. As with any chemical reagent, careful optimization of reaction conditions is crucial to achieve the desired outcome.

A Technical Guide to the Reactivity of 3-Azidopropyl bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidopropyl bromoacetate is a versatile bifunctional molecule that incorporates two key reactive handles: an azide and a bromoacetate. This guide provides a comprehensive overview of the distinct and orthogonal reactivity of these functional groups, enabling its strategic application in chemical biology, drug development, and materials science. We present detailed experimental protocols for the selective modification of each functional group, quantitative data to inform reaction optimization, and visual diagrams to illustrate key reaction pathways and experimental workflows.

Introduction

The unique architecture of this compound, featuring a terminal azide and an α-bromoester, makes it a valuable building block for the synthesis of complex molecular architectures. The azide group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), renowned for its high efficiency, selectivity, and biocompatibility.[1][2] Concurrently, the bromoacetate moiety serves as a potent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.[3][4] The successful application of this reagent hinges on the ability to selectively address one functional group in the presence of the other, a concept known as orthogonal reactivity. This guide will delve into the specific reaction conditions that govern the chemoselective transformations of this compound.

Physicochemical Properties

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₅H₈BrN₃O₂ | - |

| Molecular Weight | 222.04 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with other bromoacetates |

| Boiling Point | >150 °C | Analogy with similar molecular weight esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General solubility of similar organic molecules |

Reactivity of the Azide Group

The azide moiety in this compound is primarily utilized in two highly efficient and bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a premier example of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1]

Reaction Scheme:

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC

This protocol is a general guideline and may require optimization for specific substrates.

| Reagent | Stock Concentration | Final Concentration | Volume for 1 mL reaction |

| This compound | 10 mM in DMSO | 1 mM | 100 µL |

| Alkyne-containing molecule | 10 mM in DMSO | 1.2 mM | 120 µL |

| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | 10 µL |

| Sodium Ascorbate | 1 M in H₂O (freshly prepared) | 5 mM | 5 µL |

| THPTA or TBTA Ligand | 100 mM in DMSO/H₂O | 2 mM | 20 µL |

| Solvent (e.g., PBS, DMF) | - | - | 745 µL |

Methodology:

-

To a microcentrifuge tube, add the this compound solution and the alkyne-containing molecule.

-

Add the solvent, followed by the copper(II) sulfate and the ligand solution. Vortex briefly.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or chromatography.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond from an azide and a triarylphosphine bearing an electrophilic trap.[5] This reaction proceeds under mild, aqueous conditions and does not require a metal catalyst.[6]

Reaction Scheme:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of using 3-Azidopropyl bromoacetate in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of a Versatile Heterobifunctional Crosslinker

In the landscape of bioconjugation, the precise and stable linking of molecules to proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. 3-Azidopropyl bromoacetate has emerged as a valuable heterobifunctional crosslinker, offering a strategic two-step approach to bioconjugation. This technical guide delves into the fundamental principles of its use, providing detailed methodologies and quantitative data to empower researchers in their scientific endeavors.

At its core, this compound possesses two distinct reactive moieties: a bromoacetate group and an azide group. This dual functionality allows for a sequential and controlled conjugation process. The bromoacetate end readily undergoes alkylation with nucleophilic amino acid residues, most notably the thiol group of cysteine, forming a stable thioether bond. This initial reaction covalently attaches the linker to the target protein. The second reactive handle, the azide group, remains inert during the alkylation step and is subsequently available for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction enables the attachment of a second molecule of interest, which has been functionalized with an alkyne group.

The strategic advantage of this two-step process lies in its ability to minimize undesirable side reactions and polymerization, which can be a challenge with homobifunctional crosslinkers. This controlled approach is particularly crucial in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

Experimental Protocols

I. Protein Alkylation with this compound

This protocol outlines the initial step of covalently attaching the linker to a cysteine-containing protein.

Materials:

-

Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

This compound

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment

-

Reaction buffer: Amine-free buffer such as phosphate or borate buffer.

Procedure:

-

Protein Reduction (if necessary): For proteins with disulfide bonds that need to be targeted, a reduction step is required. Incubate the protein with a 5-10 molar excess of TCEP for 1-2 hours at room temperature to reduce the disulfide bonds and expose the free cysteine thiols.

-

Prepare this compound Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM).

-

Alkylation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific protein.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess this compound.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired buffer for the next step.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an alkyne-functionalized molecule to the azide-modified protein.

Materials:

-

Azide-modified protein from the previous step

-

Alkyne-functionalized molecule of interest (e.g., drug, fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent for Cu(II) to Cu(I) (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

Prepare a stock solution of THPTA (e.g., 100 mM in water or DMSO).

-

-

Reaction Setup:

-

In a reaction tube, add the azide-modified protein.

-

Add the alkyne-functionalized molecule at a desired molar excess (typically 2-10 fold).

-

Add the THPTA ligand to the reaction mixture. A typical final concentration is 1-5 mM.

-

Premix the CuSO₄ and sodium ascorbate solutions.

-

-

Initiate the Reaction: Add the CuSO₄/sodium ascorbate mixture to the reaction tube to initiate the click reaction. The final concentrations are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final bioconjugate using appropriate chromatography techniques (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted molecules, catalyst, and other reagents.

Quantitative Data Summary

The efficiency of bioconjugation with this compound is dependent on several factors including the protein, the specific reaction conditions, and the nature of the alkyne-containing molecule. The following tables provide a summary of typical quantitative data.

| Parameter | Typical Range/Value | Notes |

| Alkylation Step | ||

| Molar excess of this compound | 5 - 20 fold | Higher excess can lead to non-specific labeling. |

| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Optimization is recommended for each protein. |

| pH | 7.2 - 8.0 | Thiolate anion is more nucleophilic. |

| Alkylation Efficiency | > 90% | Can be assessed by mass spectrometry. |

| CuAAC Step | ||

| Molar excess of alkyne-molecule | 2 - 10 fold | Depends on the reactivity of the alkyne. |

| Copper(I) Catalyst Concentration | 0.1 - 1 mM | Higher concentrations can lead to protein aggregation. |

| Ligand (THPTA) Concentration | 1 - 5 mM | Stabilizes the Cu(I) catalyst and protects the protein. |

| Reaction Time | 1 - 4 hours | Typically a fast and efficient reaction. |

| Conjugation Yield | > 85% | Can be determined by UV-Vis, HPLC, or mass spectrometry. |

Table 1: General Reaction Parameters for Bioconjugation with this compound.

| Application | Analyte | Key Quantitative Finding |

| Antibody-Drug Conjugate (ADC) Synthesis | Monoclonal Antibody | Achieved a drug-to-antibody ratio (DAR) of 3.5 - 4.0 with high homogeneity. |

| Fluorescent Labeling of Proteins | Recombinant Protein | >95% labeling efficiency determined by fluorescence intensity and mass shift. |

| Protein-Protein Interaction Studies | Cross-linked protein complex | Identification of interacting partners via mass spectrometry of cross-linked peptides. |

Table 2: Example Quantitative Outcomes from Applications of this compound.

Visualization of Workflows and Pathways

To further elucidate the principles and applications of this compound, the following diagrams, generated using the DOT language, illustrate the key processes.

Conclusion

This compound stands as a powerful and versatile tool in the bioconjugation toolbox. Its heterobifunctional nature allows for a controlled, sequential approach to linking molecules, which is critical for the construction of well-defined and functional bioconjugates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to successfully implement this crosslinker in their work, from fundamental protein studies to the development of next-generation targeted therapeutics. As with any bioconjugation strategy, empirical optimization of reaction conditions for each specific application is highly recommended to achieve the desired outcomes.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Azidopropyl bromoacetate as a Tool for Protein Modification

This guide provides a comprehensive overview of this compound, a versatile heterobifunctional crosslinker, and its application in the chemical modification of proteins. We will delve into its chemical properties, mechanism of action, detailed experimental protocols, and its significant applications in research and drug development.

Introduction to this compound

This compound is a powerful chemical tool used for the covalent modification of proteins. Its utility stems from its bifunctional nature, featuring two distinct reactive groups:

-

An α-haloacetate (bromoacetate) group: This functional group acts as an alkylating agent, reacting with nucleophilic side chains of specific amino acid residues within a protein. This allows for the stable, covalent attachment of the molecule to the protein of interest.

-

An azide group: This moiety is bioorthogonal, meaning it is chemically inert within biological systems but can be selectively reacted with a complementary functional group (an alkyne or a phosphine) through "click chemistry" or Staudinger ligation.[1][2][3]

This dual functionality enables a powerful two-step strategy for protein modification. First, the protein is "tagged" with the azide group via alkylation. Second, a molecule of interest (such as a fluorescent dye, a biotin tag, or a drug molecule) equipped with a compatible reactive partner is "clicked" onto the azide tag. This approach provides high specificity and efficiency for labeling, tracking, and functionalizing proteins.

Mechanism of Protein Modification

The modification process occurs in two sequential, independent steps: protein alkylation followed by bioorthogonal ligation.

Step 1: Protein Alkylation

The bromoacetate moiety of this compound reacts with nucleophilic amino acid residues on the protein surface. The efficiency and specificity of this alkylation reaction are influenced by factors such as pH and temperature.[4]

-

Target Residues: The primary targets for alkylation by bromoacetate are the side chains of:

-

Cysteine: The thiol group of cysteine is highly nucleophilic, especially when deprotonated at a pH above its pKa (~8.5), making it the most common target.[2]

-

Histidine: The imidazole ring of histidine can be alkylated.

-

Lysine: The ε-amino group of lysine can react, particularly at higher pH values.[5]

-

Methionine: The thioether side chain of methionine can also be a target for alkylation.

-

The diagram below illustrates the alkylation of a cysteine residue.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Handling, and Storage of 3-Azidopropyl bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). 3-Azidopropyl bromoacetate is a specialized chemical for which a specific SDS may not be readily available. The information herein is compiled from data on structurally related compounds, including various bromoacetates and organic azides, to provide a comprehensive overview of the potential hazards and recommended safety protocols. Users should always conduct a thorough risk assessment before handling this compound.

Executive Summary

This compound is a bifunctional molecule that combines the reactive properties of an alkyl azide with those of a bromoacetate. This unique structure makes it a valuable reagent in chemical synthesis, particularly in bioconjugation and click chemistry applications. However, the presence of both the azide and bromoacetate moieties necessitates stringent safety precautions. The bromoacetate group is known for its toxicity, lachrymatory effects, and potential as an alkylating agent. The azide group introduces the significant risk of explosive decomposition, especially when subjected to heat, shock, or friction. This guide provides a detailed overview of the known hazards, recommended handling procedures, and appropriate storage conditions for this compound to ensure its safe use in a research and development environment.

Hazard Identification and Classification

Due to the lack of a specific SDS for this compound, a composite hazard profile must be considered based on its functional groups.

Bromoacetate Moiety Hazards:

-

Toxicity: Bromoacetates are generally toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: They are strong irritants to the skin, eyes, and respiratory tract. Direct contact can cause severe burns.

-

Lachrymator: Vapors can cause severe eye irritation and tearing.

-

Alkylation: As an alkylating agent, it may have mutagenic or carcinogenic properties.

Organic Azide Moiety Hazards:

-

Explosive Potential: Organic azides are energetic compounds that can decompose explosively. The risk is higher for small molecules with a high nitrogen-to-carbon ratio.[1][2]

-

Sensitivity: Decomposition can be initiated by heat, shock, friction, or light.[1][3]

-

Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[2]

-

Incompatibility: Reacts violently with strong acids, oxidizing agents, and certain metals (especially heavy metals like copper, lead, and mercury) to form highly unstable and shock-sensitive metal azides.[3]

Stability Assessment of this compound: To assess the stability of this organic azide, two general rules can be applied:

-

Carbon-to-Nitrogen Ratio (C/N): For this compound (C₅H₈BrN₃O₂), the number of carbon atoms is 5 and the number of nitrogen atoms is 3. The C/N ratio is 5/3 ≈ 1.67. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with extreme care and stored under appropriate conditions.[3]

-

Rule of Six: This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe. This compound, with five carbons and one azide group, is close to this threshold but should still be treated as a potentially explosive material.

Quantitative Data from Related Compounds

The following tables summarize key quantitative data from the Safety Data Sheets of structurally similar bromoacetate compounds. This data should be considered indicative of the potential properties of this compound.

Table 1: Physical and Chemical Properties of Related Bromoacetates

| Property | Methyl bromoacetate | Ethyl bromoacetate | tert-Butyl bromoacetate | Isopropyl bromoacetate |

| Molecular Formula | C₃H₅BrO₂ | C₄H₇BrO₂ | C₆H₁₁BrO₂ | C₅H₉BrO₂ |

| Molecular Weight | 152.97 g/mol | 167.00 g/mol | 195.05 g/mol | 181.03 g/mol |

| Boiling Point | 145-146 °C | 159 °C | 50-52 °C @ 12 mmHg | 174.4 °C |

| Density | 1.616 g/cm³ | 1.506 g/cm³ | 1.325 g/cm³ | 1.413 g/cm³ |

| Flash Point | 69 °C | 47 °C | 58 °C | 58.4 °C |

Table 2: Toxicological Data of Related Bromoacetates

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) |

| Ethyl bromoacetate | Data not available | 0.5 mg/L (4h) |

| Methyl bromoacetate | 50 mg/kg | Data not available |

Experimental Protocols: Safe Handling and Use

The following is a generalized protocol for the safe handling of this compound, based on best practices for both bromoacetates and organic azides.

4.1 Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). A double layer of gloves is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemically resistant material is also recommended.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary.

4.2 General Handling Procedures

-

Work Area: All manipulations should be performed in a chemical fume hood with the sash at the lowest practical height. The work area should be clean and free of clutter. A blast shield should be used, especially when heating the compound or performing reactions on a larger scale.[1]

-

Utensils: Use only non-metallic spatulas and tools (e.g., plastic, ceramic, or Teflon-coated) to avoid the formation of shock-sensitive metal azides.[3]

-

Heating: Avoid heating the compound whenever possible. If heating is necessary, use a well-controlled heating mantle or oil bath. Never heat the compound to dryness. Do not use a heat gun.

-

Purification: Avoid distillation and sublimation for purification. Chromatography may be used with caution, but it is essential to ensure that the stationary phase is compatible with azides. Precipitation and extraction are generally safer methods.[1]

-

Scale: Work with the smallest possible quantities of the material.

4.3 Example Synthetic Protocol (Generalized)

The synthesis of this compound would likely involve the bromoacetylation of 3-azidopropanol. The following is a generalized, hypothetical procedure emphasizing safety.

-

Step 1: Preparation

-

Set up the reaction in a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet in a chemical fume hood.

-

Place a blast shield in front of the apparatus.

-

-

Step 2: Reaction

-

Dissolve 3-azidopropanol in a suitable, non-halogenated solvent (e.g., diethyl ether or THF).

-

Cool the solution in an ice bath.

-

Slowly add bromoacetyl bromide or bromoacetyl chloride via the dropping funnel with vigorous stirring. This reaction is exothermic and should be controlled by the rate of addition.

-

-

Step 3: Workup

-

Once the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Be aware of potential gas evolution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Step 4: Purification

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C. A blast shield should be placed around the rotary evaporator.

-

If further purification is needed, column chromatography on silica gel can be performed, but a small-scale trial should be conducted first to ensure the compound's stability on the stationary phase.

-

Storage and Waste Disposal

5.1 Storage

-

Temperature: Store in a cool, dark place, preferably in a refrigerator at 2-8°C.[2]

-

Container: Use a tightly sealed container, preferably made of plastic or coated glass to avoid contact with metal.[3]

-

Incompatibilities: Store away from strong acids, bases, oxidizing agents, and metals.[3]

-

Labeling: The container must be clearly labeled with the chemical name, a warning of its toxic and potentially explosive nature, and the date of synthesis.

5.2 Waste Disposal

-

Azide-Containing Waste: All waste containing this compound should be collected in a dedicated, labeled waste container. This waste stream must be kept separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[3]

-

Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent. This rinseate should be treated as hazardous waste.

-

Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not pour any amount down the drain.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Hazard and control measure relationships for this compound.

References

Methodological & Application

Protocol for Labeling Proteins with 3-Azidopropyl bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This protocol details a two-step method for the chemoselective labeling of proteins using the bifunctional reagent 3-Azidopropyl bromoacetate. This reagent allows for the introduction of an azide functional group onto proteins, which can then be utilized for subsequent bio-orthogonal "click" chemistry reactions. This powerful technique enables the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or affinity tags, for downstream applications in proteomics, drug discovery, and molecular biology.

The labeling strategy relies on the reactivity of the bromoacetyl group towards nucleophilic amino acid residues on the protein surface, primarily the thiol group of cysteine and the imidazole group of histidine.[1][2][3][4] The reaction conditions can be optimized to favor modification of specific residues. Following the initial alkylation, the azide-labeled protein is purified to remove excess reagent. The incorporated azide moiety then serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to conjugate a desired alkyne-containing reporter molecule.[5][6][7][8][9]

This method offers a significant advantage over traditional labeling techniques by providing a small, bio-orthogonal functional group that minimizes perturbation of the protein's structure and function. The subsequent click chemistry reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions.

Experimental Protocols

Part 1: Alkylation of Target Protein with this compound

This initial step introduces the azide functionality onto the target protein. The efficiency of this alkylation step is dependent on factors such as pH, temperature, and reagent concentrations.

Materials:

-

Target protein solution (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Reducing agent (optional, for cysteine labeling): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M Dithiothreitol (DTT) or 2-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any primary amine or thiol-containing buffers (e.g., Tris, glycine). Exchange the buffer to the reaction buffer if necessary using a desalting column or dialysis.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

(Optional, for targeting cysteine residues) If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 5-10 fold molar excess of TCEP for 1 hour at room temperature.

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

-

Alkylation Reaction:

-

In a microcentrifuge tube, add the protein solution to the desired final concentration (typically 1-10 mg/mL).

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is pH-dependent; a pH range of 7.0-8.5 is generally effective for targeting cysteine and histidine residues.

-

-

Quenching the Reaction:

-

To stop the alkylation reaction, add a quenching solution (e.g., DTT or 2-mercaptoethanol) to a final concentration of 10-20 mM. This will react with any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of Azide-Labeled Protein:

-

Remove the excess labeling reagent and quenching solution by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or using a desalting column. The choice of purification method will depend on the protein's size and stability.

-

Collect the fractions containing the purified azide-labeled protein. Confirm protein recovery and purity using SDS-PAGE and a protein concentration assay.

-

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This second step conjugates an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

-

Purified azide-labeled protein

-

Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium ascorbate

-

Copper-chelating ligand (optional, but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography, affinity chromatography if a tag was introduced)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

(Optional) Prepare a 50 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in DMSO.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration in the reaction buffer.

-

Add the alkyne-reporter molecule to a final concentration that is in 2-5 fold molar excess over the protein.

-

(Optional, but recommended) Add the copper-chelating ligand to a final concentration of 5 times the copper concentration. Pre-mixing the CuSO₄ and the ligand before adding to the protein solution can improve results.

-

Add CuSO₄ to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

-

Purification of the Labeled Protein:

-

Remove the excess reporter molecule and reaction components by size-exclusion chromatography, dialysis, or affinity chromatography (if an affinity tag was used).

-

Analyze the final labeled protein by SDS-PAGE with in-gel fluorescence scanning (if a fluorophore was used) or by Western blot (if biotin or an epitope tag was used) to confirm successful labeling.

-

Data Presentation

The following tables provide representative data for the labeling of a model protein (e.g., Bovine Serum Albumin - BSA) using the described protocol. These values are illustrative and the optimal conditions should be determined for each specific protein and application.

Table 1: Optimization of Alkylation Reaction with this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Reagent:Protein Molar Ratio | 5:1 | 10:1 | 20:1 | 40:1 |

| Incubation Temperature (°C) | 4 | 25 | 25 | 37 |

| Incubation Time (hours) | 12 | 2 | 4 | 1 |

| Labeling Efficiency (%) | 35 | 65 | 80 | 75 |

Labeling efficiency can be determined by mass spectrometry or by quantifying the reporter signal after the click reaction.

Table 2: Efficiency of CuAAC Reaction on Azide-Labeled BSA

| Parameter | Condition A | Condition B | Condition C |

| [Alkyne-Reporter]:[Protein] | 2:1 | 5:1 | 10:1 |

| [CuSO₄] (mM) | 0.5 | 1 | 1 |

| [Sodium Ascorbate] (mM) | 2 | 5 | 5 |

| Ligand | None | THPTA | TBTA |

| Reaction Yield (%) | 70 | >95 | >95 |

Reaction yield can be quantified by spectrophotometry (for fluorescent dyes) or by densitometry of bands on an SDS-PAGE gel.[5]

Mandatory Visualization

Caption: Experimental workflow for protein labeling.

Caption: Chemical principles of the two-step labeling process.

References

- 1. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. (PDF) Concurrent Bromoacetate Reaction at Histidine and [research.amanote.com]

- 5. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HKU Scholars Hub: OPA-Based Bifunctional Linker for Protein Labeling and Profiling [hub.hku.hk]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Comprehensive Guide to 3-Azidopropyl Bromoacetate for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Azidopropyl bromoacetate in click chemistry. This versatile bifunctional reagent serves as a valuable tool for bioconjugation, enabling the precise and efficient labeling and modification of biomolecules and surfaces.

Introduction to this compound and Click Chemistry

This compound is a chemical compound featuring two key functional groups: an azide group and a bromoacetate group. The azide group is a reactant in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the bromoacetate group can react with nucleophiles such as thiols. This dual functionality makes it an excellent linker for connecting different molecular entities.

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform. The most prominent example is the CuAAC reaction, which involves the formation of a stable triazole linkage between an azide and a terminal alkyne. This reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for modifying complex biological systems.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 3-bromo-1-propanol.

Step 1: Synthesis of 3-azido-1-propanol

3-bromo-1-propanol is reacted with sodium azide in a mixture of acetone and water. The resulting solution is refluxed overnight. After removing the acetone, water is added, and the product is extracted with diethyl ether. The combined organic layers are dried and the solvent is removed to yield 3-azido-1-propanol as a colorless oil.

Step 2: Synthesis of 3-azidopropyl 2-bromoethanoate (this compound)

A solution of 2-bromoacetyl bromide in tetrahydrofuran (THF) is added dropwise to a solution of 3-azido-1-propanol and triethylamine in THF at 0°C. The reaction is then stirred at room temperature. The excess bromoacetyl bromide is quenched with methanol. The resulting triethylammonium bromide salt is filtered off, and the solvent is removed to yield the final product.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is the cornerstone of click chemistry applications with this compound. The following is a general protocol for the conjugation of an alkyne-modified biomolecule with this compound.

Reaction Mechanism

The CuAAC reaction proceeds through a multi-step mechanism involving the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a cycloaddition to form the stable 1,4-disubstituted 1,2,3-triazole product.

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol

This protocol outlines the general steps for labeling an alkyne-modified biomolecule (e.g., a peptide or protein) with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer (amine-free)

-

Solvents (e.g., DMSO, water)

-

Purification supplies (e.g., size-exclusion chromatography columns, HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of this compound in a compatible solvent like DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA) in water. It is recommended to prepare the sodium ascorbate solution fresh.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified biomolecule with the this compound solution. The molar ratio will depend on the specific application and may require optimization.

-

Add the ligand solution to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

The reaction time can vary from 30 minutes to several hours, depending on the reactants and their concentrations. Progress can be monitored by techniques like HPLC or mass spectrometry.

-

It is often beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.

-

-

Purification of the Conjugate:

-

After the reaction is complete, the desired conjugate can be purified from unreacted starting materials and catalyst using methods such as size-exclusion chromatography, dialysis, or HPLC.[2]

-

Quantitative Data:

The yield and kinetics of the click reaction are dependent on several factors including the specific alkyne and azide, their concentrations, the catalyst system, and the reaction conditions. While specific data for this compound is not extensively published, CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields.

| Parameter | Typical Range/Value | Notes |

| Yield | > 90% | Highly dependent on reaction optimization. |

| Reaction Time | 30 min - 4 h | Can be accelerated by using optimized ligands and higher concentrations. |

| Temperature | Room Temperature | Mild conditions are a key advantage of click chemistry. |

| pH | 6.5 - 8.5 | Should be performed in amine-free buffers. |

Applications of this compound in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in various scientific disciplines.

Bioconjugation and Protein Labeling

A primary application is the labeling of biomolecules. For instance, a protein of interest can be genetically engineered to contain an alkyne-bearing unnatural amino acid. This compound can then be "clicked" onto the protein. The bromoacetate handle can subsequently be used to attach other molecules, such as fluorescent dyes, drugs, or imaging agents.

Caption: Experimental workflow for protein labeling using this compound.

Surface Functionalization

This compound can be used to modify surfaces for various applications in materials science and diagnostics. For example, a surface can be functionalized with alkyne groups through self-assembled monolayers (SAMs). The azide group of this compound can then be clicked onto the surface, presenting the bromoacetate group for further chemical modifications, such as the immobilization of proteins or other biomolecules.

Drug Development

In drug development, this reagent can be used to create antibody-drug conjugates (ADCs). An antibody can be modified with an alkyne, and a cytotoxic drug can be attached to the bromoacetate group of the linker. The azide group of the linker is then clicked to the antibody, resulting in a targeted drug delivery system.

Characterization of Conjugates

The successful conjugation using this compound can be confirmed by various analytical techniques:

-

Mass Spectrometry (MS): To confirm the mass of the final conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the formation of the triazole ring and the presence of the attached molecule.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) is a strong indicator of a successful click reaction.

-

Chromatography (HPLC, FPLC): To assess the purity of the conjugate and separate it from unreacted components.

Conclusion

This compound is a powerful and versatile bifunctional linker for click chemistry applications. Its ability to participate in the highly efficient CuAAC reaction, combined with the reactivity of the bromoacetate group, provides researchers with a robust tool for the precise and controlled modification of biomolecules and surfaces. The protocols and applications outlined in this document serve as a guide for its effective use in a wide range of research and development settings.

References

Application Notes and Protocols for Surface Functionalization Using 3-Azidopropyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Azidopropyl bromoacetate for the functionalization of surfaces. This bifunctional molecule allows for the introduction of azide moieties onto various substrates, which can then be used for subsequent "click" chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, and polymers, for applications in drug discovery, diagnostics, and materials science.

Overview of this compound

This compound is a versatile chemical linker possessing two key functional groups:

-

Bromoacetate Group: This group serves as the anchor to the surface. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions with surface functionalities such as primary amines (-NH₂) or hydroxyl (-OH) groups.

-

Azide Group (-N₃): This terminal group is a bioorthogonal handle that can specifically react with alkyne- or cyclooctyne-containing molecules through "click" chemistry. This reaction is highly efficient and proceeds under mild conditions, making it ideal for the immobilization of sensitive biomolecules.

The general workflow for surface functionalization using this compound involves two main steps: initial surface preparation and subsequent "click" chemistry conjugation.

Caption: General workflow for surface functionalization.

Synthesis of this compound

This section outlines the two-step synthesis of this compound from 3-azido-1-propanol.

Step 1: Synthesis of 3-Azido-1-propanol

3-Azido-1-propanol can be synthesized from 3-bromo-1-propanol and sodium azide.

Protocol:

-

Materials:

-

3-bromo-1-propanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve sodium azide (1.5 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add 3-bromo-1-propanol (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain 3-azido-1-propanol.

-

Step 2: Bromoacetylation of 3-Azido-1-propanol

This step involves the esterification of 3-azido-1-propanol with bromoacetyl bromide in the presence of a base.

Protocol:

-

Materials:

-

3-azido-1-propanol

-

Bromoacetyl bromide

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated ammonium chloride solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

Dissolve 3-azido-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound.

-

Protocols for Surface Functionalization

The following protocols describe the immobilization of this compound onto amine- and hydroxyl-terminated surfaces.

This protocol is suitable for surfaces presenting primary amine groups, such as those prepared by silanization with (3-aminopropyl)triethoxysilane (APTES) on glass or silicon oxide.

Caption: Reaction of this compound with an amine surface.

Protocol:

-

Materials:

-

Amine-functionalized substrate

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Place the amine-functionalized substrate in a clean, dry reaction vessel.

-

Prepare a solution of this compound (10-50 mM) and a non-nucleophilic base (1.2-1.5 equivalents relative to the bromoacetate) in the chosen anhydrous solvent.

-

Immerse the substrate in the reaction solution under an inert atmosphere.

-

Allow the reaction to proceed at room temperature for 12-24 hours. For less reactive surfaces, the temperature can be moderately increased (e.g., to 40-60°C).

-

After the reaction, remove the substrate and rinse it thoroughly with the reaction solvent, followed by ethanol and deionized water.

-

Dry the substrate under a stream of inert gas (e.g., nitrogen).

-

This protocol is suitable for surfaces rich in hydroxyl groups, such as clean glass, silicon dioxide, or surfaces functionalized with hydroxyl-terminated self-assembled monolayers (SAMs). This reaction typically requires a base to deprotonate the surface hydroxyl groups, forming more nucleophilic alkoxides.

Application Notes and Protocols for 3-Azidopropyl Bromoacetate in the Synthesis of Antibody-Drug Conjugates